molecular formula C19H18N4O2S B12768881 Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- CAS No. 84138-30-7

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Cat. No.: B12768881
CAS No.: 84138-30-7
M. Wt: 366.4 g/mol
InChI Key: GIMPGPZSDCEQSK-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with additional functional groups that may impart unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the p-Methoxyphenoxy Group: This step may involve the reaction of the benzimidazole core with p-methoxyphenol in the presence of a suitable base and a coupling agent.

    Attachment of the Thiazolylamino Group: This could be done by reacting the intermediate with a thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole core or the attached functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: May exhibit antimicrobial, antifungal, or antiparasitic activities.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group.

    Thiazole-Substituted Benzimidazoles: Compounds with similar thiazole groups.

Uniqueness

The unique combination of the p-methoxyphenoxy and thiazolylamino groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

84138-30-7

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18N4O2S/c1-24-14-6-8-15(9-7-14)25-12-18-22-16-4-2-3-5-17(16)23(18)13-21-19-20-10-11-26-19/h2-11H,12-13H2,1H3,(H,20,21)

InChI Key

GIMPGPZSDCEQSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=NC=CS4

Origin of Product

United States

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